CRTh2 antagonist 4

Beschreibung

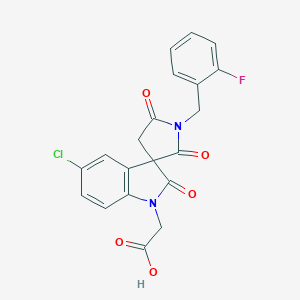

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClFN2O5/c21-12-5-6-15-13(7-12)20(18(28)23(15)10-17(26)27)8-16(25)24(19(20)29)9-11-3-1-2-4-14(11)22/h1-7H,8-10H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLDVYDFQCXARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClFN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50580281 | |

| Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916046-55-4 | |

| Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of CRTh2 Antagonist 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. Its endogenous ligand, prostaglandin D2 (PGD2), is primarily released from activated mast cells and triggers the recruitment and activation of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils. CRTh2 antagonists represent a promising therapeutic strategy to mitigate the effects of PGD2-mediated inflammation. This technical guide provides an in-depth overview of the mechanism of action of CRTh2 antagonist 4, a potent and selective inhibitor of the CRTh2 receptor.

CRTh2 Signaling Pathway

Activation of the CRTh2 receptor by PGD2 initiates a signaling cascade through its coupling to the inhibitory G protein, Gαi. This leads to two primary downstream effects: a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and an increase in intracellular calcium concentration ([Ca2+]i). The reduction in cAMP is a result of the inhibition of adenylyl cyclase, while the rise in intracellular calcium is mediated by the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These signaling events culminate in the chemotaxis, activation, and degranulation of inflammatory cells, thereby propagating the allergic response.

Mechanism of Action of this compound

This compound, also identified as compound 58 in scientific literature, is a selective and potent competitive antagonist of the CRTh2 receptor.[1] Its primary mechanism of action is to bind to the CRTh2 receptor and block the binding of its natural ligand, PGD2. By occupying the receptor binding site, this compound prevents the conformational changes necessary for receptor activation and subsequent downstream signaling through the Gαi pathway. This blockade effectively inhibits the PGD2-induced decrease in intracellular cAMP and the increase in intracellular calcium, thereby neutralizing the pro-inflammatory effects mediated by the CRTh2 receptor.

Quantitative Data

The potency and binding affinity of this compound have been characterized through various in vitro assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Assay Type | Reference |

| Ki (Binding Affinity) | 37 nM | Radioligand Binding Assay | [1] |

| IC50 (Inhibition) | 212 nM | Functional Assay (cAMP) | [1] |

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the CRTh2 receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow:

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human CRTh2 receptor (e.g., HEK293 or CHO-K1 cells).[1][2][3]

-

Incubation: The cell membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) with a fixed concentration of a radiolabeled CRTh2 ligand, typically [3H]PGD2.[1][2][3]

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.[1]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a CRTh2 antagonist to inhibit the PGD2-induced decrease in intracellular cAMP levels.

Workflow:

Methodology:

-

Cell Culture: CRTh2-expressing cells are cultured in appropriate media.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: The cells are then stimulated with forskolin (to increase basal cAMP levels by activating adenylyl cyclase) and a fixed concentration of PGD2 (to activate the Gαi-coupled CRTh2 receptor and inhibit cAMP production).[4]

-

Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).[5][6]

-

Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the PGD2-induced decrease in cAMP is determined as the IC50 value.[1]

Intracellular Calcium Mobilization Assay

This assay assesses the ability of a CRTh2 antagonist to block the PGD2-induced increase in intracellular calcium.

Workflow:

Methodology:

-

Cell Loading: CRTh2-expressing cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Pre-incubation: The loaded cells are pre-incubated with different concentrations of this compound.

-

Stimulation: The cells are then stimulated with PGD2.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using an instrument such as a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The ability of the antagonist to inhibit the PGD2-induced calcium flux is quantified.

In Vivo Ovalbumin-Induced Airway Inflammation Model

This animal model is used to evaluate the in vivo efficacy of CRTh2 antagonists in a relevant model of allergic asthma.

Workflow:

Methodology:

-

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA), an allergen, mixed with an adjuvant such as aluminum hydroxide (alum).[7]

-

Treatment: During the challenge phase, mice are treated with the CRTh2 antagonist or a vehicle control, typically via oral gavage.[7][8]

-

Challenge: Sensitized mice are subsequently challenged with aerosolized OVA to induce an allergic airway inflammatory response.[7]

-

Endpoint Assessment: Several endpoints are measured to assess the severity of the allergic response and the efficacy of the antagonist, including:

-

Airway Hyperresponsiveness (AHR): Measured by exposing the mice to increasing concentrations of a bronchoconstrictor like methacholine and measuring the changes in lung function.[8]

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: The lungs are lavaged, and the collected fluid is analyzed for the number and type of inflammatory cells (e.g., eosinophils).

-

Lung Histology: Lung tissue is examined for signs of inflammation, such as peribronchial and perivascular inflammatory cell infiltration and mucus production.[7]

-

Conclusion

This compound is a potent and selective inhibitor of the CRTh2 receptor. Its mechanism of action involves the competitive blockade of PGD2 binding, leading to the inhibition of downstream Gαi-mediated signaling pathways. This, in turn, prevents the recruitment and activation of key inflammatory cells involved in the pathophysiology of allergic diseases. The in vitro and in vivo experimental protocols described in this guide provide a framework for the characterization and evaluation of CRTh2 antagonists and highlight the therapeutic potential of this drug class in the treatment of allergic inflammation.

References

- 1. benchchem.com [benchchem.com]

- 2. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

"CRTh2 antagonist 4" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of CRTh2 antagonist 4, a potent and selective inhibitor of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the D-prostanoid receptor 2 (DP2). CRTh2 is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. Its activation by its endogenous ligand, prostaglandin D2 (PGD2), leads to the recruitment and activation of key inflammatory cells, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils. This compound, identified as compound (R)-58 in seminal literature, represents a promising therapeutic agent for the treatment of these conditions by blocking the pro-inflammatory signaling mediated by the PGD2-CRTh2 axis.[1]

Chemical Structure and Properties

This compound is a spiro-indolinone derivative with the chemical formula C₂₀H₁₄ClFN₂O₅ and a molecular weight of 416.79 g/mol . Its formal IUPAC name is 2-((R)-5-chloro-1'-(2-fluorobenzyl)-2'-oxo-spiro[indole-3,3'-pyrrolidine]-1-yl)acetic acid.

Chemical Structure:

Caption: 2D Chemical Structure of this compound ((R)-58)

Physicochemical and Pharmacological Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄ClFN₂O₅ | [1] |

| Molecular Weight | 416.79 g/mol | [1] |

| CAS Number | 916046-55-4 | [1] |

| Appearance | White to off-white solid | N/A |

| Ki (hCRTh2) | 37 nM | [1] |

| IC₅₀ (hCRTh2) | 212 nM | [1] |

| Solubility | Data not available | N/A |

| Permeability | Data not available | N/A |

| Metabolic Stability | Data not available | N/A |

Synthesis

The synthesis of this compound ((R)-58) is a multi-step process. A representative synthetic scheme is outlined below, based on the general procedures for spiro-indolinone synthesis. For a detailed, step-by-step protocol, please refer to the supplementary information of Crosignani S, et al. J Med Chem. 2008;51(7):2227-43.

General Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by competitively binding to the CRTh2 receptor, thereby preventing its activation by PGD2. The CRTh2 receptor is coupled to a Gαi inhibitory G-protein. Upon PGD2 binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This signaling cascade ultimately leads to the activation of downstream effector pathways, including the nuclear factor of activated T-cells (NFAT), which promotes the transcription of pro-inflammatory cytokines and chemokines. By blocking the initial binding of PGD2, this compound effectively abrogates these downstream signaling events.

CRTh2 Signaling Pathway:

Caption: Simplified CRTh2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay ([³H]PGD₂ Displacement)

This assay determines the binding affinity (Ki) of the antagonist for the CRTh2 receptor.

Experimental Workflow:

Caption: Workflow for the radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CRTh2 receptor are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Assay Conditions: The binding assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of [³H]PGD₂, and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of [³H]PGD₂ (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the functional antagonist activity (IC₅₀) by quantifying the inhibition of agonist-induced G-protein activation.

Experimental Workflow:

Caption: Workflow for the [³⁵S]GTPγS functional assay.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing hCRTh2 are used.

-

Assay Conditions: The assay is performed in the presence of a sub-maximal concentration of the agonist PGD₂, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of this compound.

-

Incubation: The reaction is initiated by the addition of the membranes and incubated to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Termination and Separation: The assay is terminated, and bound [³⁵S]GTPγS is separated from the free radiolabel, typically by filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunit is quantified by scintillation counting.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the PGD₂-stimulated [³⁵S]GTPγS binding (IC₅₀) is determined.

Conclusion

This compound ((R)-58) is a well-characterized, potent, and selective antagonist of the CRTh2 receptor. Its ability to block the PGD2-mediated inflammatory cascade makes it a valuable tool for research into allergic diseases and a promising lead compound for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this and related compounds.

References

The Binding Affinity of CRTh2 Antagonist 4 to the CRTh2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of CRTh2 antagonist 4, also known as compound 58, to the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). The CRTh2 receptor, a G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for allergic diseases such as asthma and allergic rhinitis due to its role in mediating pro-inflammatory responses.

Quantitative Binding Affinity Data

The binding affinity of this compound for the human CRTh2 receptor has been determined through functional assays. The data, derived from a [35S]GTP-gamma-S binding assay utilizing Chinese Hamster Ovary (CHO) cell membranes expressing the recombinant human CRTh2 receptor, is summarized below.

| Compound | Assay Type | Parameter | Value (nM) | Cell Line | Reference |

| This compound (compound 58) | [35S]GTPγS Binding Assay | Ki | 37 | CHO (human CRTh2) | [Crosignani S, et al., 2008] |

| This compound (compound 58) | [35S]GTPγS Binding Assay | IC50 | 212 | CHO (human CRTh2) | [Crosignani S, et al., 2008] |

Experimental Protocols

The determination of the binding affinity of this compound involves a functional assay that measures the antagonist's ability to inhibit the activation of the CRTh2 receptor by its endogenous ligand, prostaglandin D2 (PGD2). A common and robust method for this is the [35S]GTPγS binding assay.

[35S]GTPγS Binding Assay

This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation. Antagonists compete with agonists for receptor binding, thereby inhibiting this G protein activation.

Experimental Workflow:

Figure 1: Workflow for the [35S]GTPγS Binding Assay.

Detailed Methodology:

-

Membrane Preparation:

-

CHO cells stably expressing the human CRTh2 receptor are cultured and harvested.

-

Cell pellets are homogenized in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, with protease inhibitors) and subjected to centrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, and the total protein concentration is determined using a standard method such as the Bradford assay.

-

-

[35S]GTPγS Binding Reaction:

-

In a 96-well plate, the cell membrane preparation is incubated in a binding buffer (e.g., 50 mM HEPES, 10 mM MnCl2, 1 mM EDTA, 0.2% BSA, pH 7.0).

-

A fixed, sub-saturating concentration of the agonist PGD2 is added to stimulate the receptor.

-

[35S]GTPγS is added to the reaction mixture.

-

Varying concentrations of this compound are added to compete with PGD2 for binding to the receptor. Control wells for total binding (no antagonist) and non-specific binding (excess non-radiolabeled GTPγS) are included.

-

The plate is incubated for a defined period (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [35S]GTPγS from the free radioligand in the solution.

-

The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM HEPES, 0.5 M NaCl, pH 7.4) to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of inhibition of PGD2-stimulated [35S]GTPγS binding is plotted against the logarithm of the antagonist concentration.

-

The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding, is determined by non-linear regression analysis of the resulting dose-response curve.

-

The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the radioligand and its affinity for the receptor.

-

CRTh2 Receptor Signaling Pathway

CRTh2 is a Gi-coupled GPCR. Upon binding of its endogenous ligand PGD2, the receptor undergoes a conformational change that activates the heterotrimeric G protein. This initiates a signaling cascade that ultimately leads to the cellular responses associated with allergic inflammation.

Figure 2: Simplified CRTh2 Receptor Signaling Pathway.

Pathway Description:

-

Ligand Binding and Receptor Activation: Prostaglandin D2 (PGD2), released from mast cells during an allergic response, binds to and activates the CRTh2 receptor on the surface of immune cells such as Th2 lymphocytes, eosinophils, and basophils.

-

G Protein Activation: This activation leads to the dissociation of the Gi/o protein into its Gαi and Gβγ subunits.

-

Downstream Signaling:

-

The Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

The Gβγ subunit can activate Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates PIP2 to generate PIP3, a key second messenger that activates downstream effectors like Akt.

-

The Gβγ subunit can also activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of calcium from intracellular stores.

-

-

Cellular Responses: The culmination of these signaling events leads to various pro-inflammatory cellular responses, including chemotaxis (cell migration), degranulation, and cytokine release, all of which contribute to the pathophysiology of allergic diseases. This compound exerts its therapeutic effect by blocking the initial step of this cascade – the binding of PGD2 to the CRTh2 receptor.

The Discovery and Synthesis of a Potent CRTh2 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent and selective CRTh2 antagonist, exemplified by the well-characterized compound OC000459 (Timapiprant). Chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2), is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. This document details the scientific rationale for targeting CRTH2, the synthetic chemistry, in vitro and in vivo pharmacology, and clinical findings related to this class of antagonists.

Introduction: The Role of CRTH2 in Allergic Inflammation

Prostaglandin D2 (PGD2) is a key lipid mediator released primarily from activated mast cells during an allergic response. It exerts its biological effects through two distinct receptors: the DP1 receptor and the CRTH2 receptor. While activation of the DP1 receptor is often associated with anti-inflammatory effects, the engagement of PGD2 with the CRTH2 receptor triggers a pro-inflammatory cascade.

The CRTH2 receptor is predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. Activation of CRTH2 on these cells leads to their recruitment, activation, and the release of pro-inflammatory cytokines, thereby perpetuating the type 2 inflammatory response characteristic of allergic diseases. Consequently, the development of selective CRTH2 antagonists has been a major focus of pharmaceutical research to offer a novel therapeutic approach for these conditions.

The CRTH2 Signaling Pathway

Upon binding of its ligand, PGD2, the CRTH2 receptor couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The increase in IP3 stimulates the release of calcium (Ca2+) from intracellular stores, a key event in cellular activation, chemotaxis, and degranulation.

Discovery and Synthesis of OC000459

OC000459, with the chemical name (5-Fluoro-2-methyl-3-quinolin-2-ylmethylindol-1-yl)acetic acid, was identified as a potent and selective CRTH2 antagonist. The synthesis of this compound is detailed in patent WO-2005044260. While the full, step-by-step protocol from the patent is proprietary, the general synthetic strategy involves the construction of the core indole structure followed by functionalization with the quinolinylmethyl and acetic acid moieties.

Biological and Pharmacological Profile of OC000459

The biological activity of OC000459 has been extensively characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

In Vitro Activity

| Parameter | Species | Receptor/Cell Type | Value | Reference |

| Ki | Human | Recombinant DP2 | 13 nM | [1] |

| Rat | Recombinant DP2 | 3 nM | [1] | |

| Human | Native DP2 (Th2 cells) | 4 nM | [1] | |

| IC50 | Human | Th2 Lymphocyte Chemotaxis | 28 nM | [1] |

| Human | Th2 Lymphocyte Cytokine Production | 19 nM | [1] | |

| Human | PGD2-induced Th2 cell survival | 35 nM | [1] | |

| pKB | Human | Eosinophil Shape Change (Isolated Leukocytes) | 7.9 | |

| Human | Eosinophil Shape Change (Whole Blood) | 7.5 |

In Vivo Efficacy

| Animal Model | Species | Effect | ED50 | Reference |

| DK-PGD2-induced blood eosinophilia | Rat | Inhibition of eosinophilia | 0.04 mg/kg (p.o.) | |

| DK-PGD2-induced airway eosinophilia | Guinea Pig | Inhibition of eosinophilia | 0.01 mg/kg (p.o.) |

Clinical Evaluation of OC000459

OC000459 has been evaluated in several clinical trials for the treatment of asthma and eosinophilic esophagitis.

Asthma

| Trial Phase | Patient Population | Dosage | Key Findings | Reference |

| Phase II | Moderate persistent asthma | 200 mg twice daily for 28 days | - Significant improvement in FEV1 in the per-protocol population. - Significant improvements in quality of life and nighttime symptoms. - Reduction in sputum eosinophil count. | [2] |

| Phase II | Moderate persistent asthma | 25 mg once daily, 200 mg once daily, or 100 mg twice daily for 12 weeks | - 25 mg once daily was as effective as higher doses in improving FEV1. - Improved asthma control and quality of life. | [3] |

| Pilot Study | Experimental rhinovirus infection in asthma | Not specified | Little impact on the clinicopathological changes induced by rhinovirus infection. | [4][5][6] |

Eosinophilic Esophagitis

| Trial Phase | Patient Population | Dosage | Key Findings | Reference |

| Phase II | Active, corticosteroid-dependent or -refractory EoE | 100 mg twice daily for 8 weeks | - Significant reduction in esophageal eosinophil load. - Improvement in physician's global assessment of disease activity. | [7] |

Allergic Rhinoconjunctivitis

| Trial Phase | Patient Population | Dosage | Key Findings | Reference |

| Phase II | Allergic subjects exposed to grass pollen | 200 mg twice daily for 8 days | - Significant reduction in nasal and ocular symptoms. | [8] |

Experimental Protocols

The evaluation of CRTH2 antagonists involves a series of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Experimental Workflow for CRTH2 Antagonist Evaluation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heightened response of eosinophilic asthmatic patients to the CRTH2 antagonist OC000459 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Anti-eosinophil activity and clinical efficacy of the CRTH2 antagonist OC000459 in eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of CRTh2 Antagonist 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the in vitro characterization of CRTh2 antagonist 4, also identified as compound 58. The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor that plays a crucial role in the inflammatory cascade associated with allergic diseases. Its activation by its endogenous ligand, prostaglandin D2 (PGD2), leads to the recruitment and activation of key immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. Consequently, antagonism of the CRTh2 receptor presents a promising therapeutic strategy for the treatment of allergic conditions such as asthma and allergic rhinitis. This document summarizes the available in vitro data for this compound, including its binding affinity and functional activity, and provides detailed experimental methodologies for the key assays cited.

Quantitative Data Summary

The in vitro activity of this compound (compound 58) has been assessed through various binding and functional assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Binding Affinity of this compound at the Human CRTh2 Receptor

| Parameter | Value (nM) | Assay Type | Cell Line | Reference |

| Ki | 37 | Radioligand Binding Assay | CHO | [1] |

| IC50 | 316 | Radiometric Binding Assay | Not Specified | [2] |

Table 2: Functional Antagonist Activity of this compound

| Parameter | Value (nM) | Assay Type | Cell Line | Reference |

| IC50 | 212 | [35S]GTPγS Binding Assay | CHO | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard pharmacological assays for GPCRs.

Radioligand Binding Assay for Ki Determination

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitor constant (Ki).

Experimental Workflow:

Workflow for Radioligand Binding Assay.

Protocol:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CRTh2 receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Assay Buffer: A typical assay buffer would be 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Incubation: In a 96-well plate, add cell membranes, a fixed concentration of [3H]-PGD2 (the radioligand), and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled PGD2.

-

Equilibration: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-PGD2 (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest. For Gi-coupled receptors like CRTh2, agonist stimulation promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation. Antagonists inhibit the agonist-induced increase in [35S]GTPγS binding.

Experimental Workflow:

Workflow for [35S]GTPγS Binding Assay.

Protocol:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Buffer: A typical assay buffer would be 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4, supplemented with GDP.

-

Pre-incubation: Cell membranes are pre-incubated with varying concentrations of this compound and a fixed concentration of GDP.

-

Stimulation: The reaction is initiated by adding a fixed concentration of the agonist PGD2 and [35S]GTPγS.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Termination and Separation: The assay is terminated by rapid filtration, and the bound [35S]GTPγS is separated from the free form.

-

Quantification: The amount of bound [35S]GTPγS is determined by scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the PGD2-stimulated [35S]GTPγS binding (IC50) is determined using non-linear regression.

CRTh2 Signaling Pathway

CRTh2 is a Gi/o-coupled receptor. Upon binding of its agonist, PGD2, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. These signaling events ultimately result in the chemotaxis and activation of target inflammatory cells. This compound blocks the initial step of this cascade by preventing the binding of PGD2 to the receptor.

CRTh2 Receptor Signaling Pathway.

Conclusion

This compound (compound 58) is a potent inhibitor of the human CRTh2 receptor, demonstrating high binding affinity and functional antagonist activity in vitro. The data presented in this guide provide a solid foundation for its further investigation as a potential therapeutic agent for allergic inflammatory diseases. The detailed experimental protocols and the signaling pathway diagram offer valuable resources for researchers in the field of drug discovery and development targeting the CRTh2 receptor. Further characterization, including a comprehensive selectivity profile against other prostanoid and G protein-coupled receptors, would provide a more complete understanding of its pharmacological properties.

References

In-Depth Pharmacological Profile of CRTh2 Antagonist 4 (Compound 58)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of CRTh2 antagonist 4, also identified as compound 58 in seminal research. This document details its binding affinity, functional activity, and the experimental procedures utilized for its characterization, offering valuable insights for professionals in drug discovery and development.

Core Pharmacological Data

This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor. The primary function of this receptor is to mediate the pro-inflammatory effects of prostaglandin D2 (PGD2).

Table 1: In Vitro Activity of this compound (Compound 58)[1]

| Parameter | Value | Description |

| IC50 | 212 nM | The half maximal inhibitory concentration in a [35S]GTPγS binding assay, indicating functional antagonism. |

| Ki | 37 nM | The inhibition constant, representing the binding affinity of the antagonist to the CRTh2 receptor. |

Mechanism of Action and Signaling Pathway

CRTh2 is a G-protein coupled receptor (GPCR) that, upon binding its ligand PGD2, initiates a signaling cascade that is central to the type 2 inflammatory response. This compound exerts its effect by competitively blocking the binding of PGD2 to the CRTh2 receptor, thereby inhibiting the downstream signaling events.

The activation of the CRTh2 receptor by PGD2 leads to the coupling of the Gαi subunit of the G-protein complex. This interaction inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the Gβγ subunits dissociate and activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The increase in IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic calcium concentration. This cascade of events ultimately results in the activation of downstream effector proteins that mediate cellular responses such as chemotaxis, degranulation, and cytokine release in key inflammatory cells like T-helper 2 (Th2) cells, eosinophils, and basophils.

Experimental Protocols

The characterization of this compound involves several key in vitro assays to determine its binding affinity and functional antagonism. The following are detailed methodologies for these experiments.

Radioligand Binding Assay (for Ki Determination)

This assay is performed to determine the binding affinity of the antagonist for the CRTh2 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

Detailed Protocol:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CRTh2 receptor are prepared. Cells are harvested, washed, and then lysed in a hypotonic buffer. The cell lysate is centrifuged to pellet the nuclei and cell debris, and the supernatant is then ultracentrifuged to pellet the cell membranes. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]-PGD2 (typically at its Kd value) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CRTh2 agonist or antagonist. The total binding is determined in the absence of any competing ligand.

-

Incubation: The reaction plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

Quantification: The filter mats are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the antagonist. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay (for IC50 Determination)

This functional assay measures the ability of the antagonist to inhibit the agonist-induced binding of [35S]GTPγS to the Gαi subunit of the G-protein, which is a measure of receptor activation.

Workflow:

Detailed Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from CHO cells stably expressing the human CRTh2 receptor are prepared.

-

Assay Reaction: In a 96-well plate, the cell membranes are incubated in an assay buffer containing a fixed concentration of PGD2 (agonist, typically at its EC80 value), [35S]GTPγS, guanosine diphosphate (GDP), and a range of concentrations of this compound.

-

Incubation: The reaction plate is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for G-protein activation and [35S]GTPγS binding.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat to separate the membrane-bound [35S]GTPγS from the free radioligand. The filters are washed with ice-cold wash buffer.

-

Quantification: The filter mats are dried, and a scintillation cocktail is added. The amount of radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data are expressed as the percentage of inhibition of the PGD2-stimulated [35S]GTPγS binding. A non-linear regression analysis is used to determine the IC50 value of the antagonist.

Conclusion

This compound (compound 58) is a potent and selective antagonist of the CRTh2 receptor, as demonstrated by its low nanomolar Ki and IC50 values in radioligand binding and functional assays, respectively. The detailed experimental protocols provided herein offer a standardized approach for the in vitro characterization of this and other CRTh2 antagonists. The understanding of its mechanism of action within the CRTh2 signaling pathway underscores its potential as a therapeutic agent for allergic and inflammatory diseases. This technical guide serves as a valuable resource for researchers and drug development professionals working in this field.

The Selectivity and Specificity of CRTh2 Antagonist 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor for prostaglandin D2 (PGD2). It is a key mediator in the pathogenesis of type 2 inflammatory diseases, including asthma, allergic rhinitis, and atopic dermatitis. CRTh2 is primarily expressed on eosinophils, basophils, and Th2 lymphocytes, and its activation by PGD2 orchestrates the recruitment and activation of these effector cells to sites of allergic inflammation. Consequently, antagonism of the CRTh2 receptor represents a promising therapeutic strategy. This technical guide provides an in-depth analysis of the selectivity and specificity of "CRTh2 antagonist 4" (also known as compound 58), a potent and selective antagonist from the indole acetic acid chemical class. We will detail its binding affinity and functional potency, present its selectivity profile against other prostanoid receptors, and provide comprehensive protocols for the key experiments used in its characterization.

Introduction to CRTh2 and "this compound"

Prostaglandin D2 (PGD2) is the major prostanoid released by activated mast cells during an allergic response. It exerts its biological effects through two distinct receptors: the DP1 receptor, which is coupled to Gs and increases intracellular cyclic AMP (cAMP), and the CRTh2 receptor, which couples to Gi, leading to a decrease in cAMP and an increase in intracellular calcium ([Ca2+]i).[1] The signaling cascade initiated by CRTh2 activation promotes chemotaxis, cellular activation, and cytokine release in key allergic effector cells.[2]

"this compound" (compound 58) is a potent inhibitor of the CRTh2 receptor with a high binding affinity.[1] It belongs to a class of indole acetic acid derivatives developed for the treatment of allergic inflammatory diseases.[1] This document will explore the key characteristics that define its utility as a research tool and potential therapeutic agent: its high affinity for the CRTh2 receptor and its specificity, particularly its selectivity against the closely related DP1 receptor.

Quantitative Bioactivity Profile

The potency of "this compound" has been determined through various in vitro assays. The following tables summarize the key quantitative data regarding its affinity and functional antagonism at the human CRTh2 receptor.

Table 1: Binding Affinity and Functional Potency of this compound

| Parameter | Value (nM) | Assay Type | Cell Line | Reference |

| Ki | 37 | Radioligand Binding | CHO cells | [1] |

| IC50 | 212 | [35S]GTPγS Binding | CHO cells | [1] |

-

Ki (Inhibition Constant): Represents the concentration of the antagonist that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

-

IC50 (Half maximal Inhibitory Concentration): Represents the concentration of the antagonist that produces 50% inhibition of the agonist-induced functional response.

Selectivity Profile

A critical attribute of a high-quality chemical probe or drug candidate is its selectivity for the intended target over other related proteins. For a CRTh2 antagonist, selectivity against other prostanoid receptors, especially the DP1 receptor which also binds PGD2, is of paramount importance. While specific selectivity data for "this compound" against a full panel of receptors is not publicly available in a single source, data from related indole acetic acid-based CRTh2 antagonists demonstrate a high degree of selectivity for CRTh2 over other prostanoid receptors.

Table 2: Representative Selectivity of Indole Acetic Acid-Based CRTh2 Antagonists

| Receptor | Representative IC50 (nM) | Fold Selectivity vs. CRTh2 |

| CRTh2 | 10 - 200 | - |

| DP1 | >10,000 | >50 - 1000 fold |

| TP | >10,000 | >50 - 1000 fold |

| EP1 | >10,000 | >50 - 1000 fold |

| EP2 | >10,000 | >50 - 1000 fold |

| EP3 | >10,000 | >50 - 1000 fold |

| EP4 | >10,000 | >50 - 1000 fold |

| FP | >10,000 | >50 - 1000 fold |

| IP | >10,000 | >50 - 1000 fold |

Data is compiled from representative compounds of the indole acetic acid class of CRTh2 antagonists and illustrates the typical high selectivity profile.

Signaling Pathways and Experimental Workflows

CRTh2 Signaling Pathway

Activation of the CRTh2 receptor by its endogenous ligand PGD2 initiates a signaling cascade through the heterotrimeric G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Simultaneously, the Gβγ subunits dissociate and activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium is a key signal for cellular responses such as chemotaxis and degranulation.

References

Early-Stage Research on CRTh2 Antagonist 4 for Asthma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperreactivity and airflow obstruction. A key inflammatory pathway implicated in asthma, particularly in phenotypes with eosinophilic inflammation, is mediated by prostaglandin D2 (PGD2) and its receptor, the chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTh2). The interaction of PGD2 with CRTh2 on the surface of immune cells like T helper 2 (Th2) cells, eosinophils, and basophils triggers a cascade of events leading to their recruitment, activation, and the release of pro-inflammatory cytokines, which are central to the pathophysiology of allergic asthma.[1][2]

Targeting the PGD2/CRTh2 signaling axis with small molecule antagonists represents a promising therapeutic strategy for asthma. This technical guide focuses on the early-stage research of a specific CRTh2 antagonist, designated as "CRTh2 antagonist 4" (also known as compound 58), for the potential treatment of asthma. This document summarizes the available preclinical data, outlines the experimental methodologies used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key in vitro activity and properties of this compound (Compound 58; CAS 916046-55-4).

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay Type | Cell System | Source |

| IC50 | 212 nM | [35S]GTPγS Binding Assay | CHO cell membranes expressing human CRTh2 | [3] |

| Ki | 37 nM | Radioligand Binding Assay | Not Specified | [3] |

Table 2: Compound Identification

| Identifier | Value |

| Compound Name | This compound; Compound 58 |

| CAS Number | 916046-55-4 |

Note: Further quantitative data regarding selectivity against other prostanoid receptors (e.g., DP1) and in vivo efficacy from the primary literature (Crosignani et al., 2008) are not publicly available in detail at the time of this guide's compilation.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the early-stage evaluation of CRTh2 antagonists for asthma, based on standard laboratory practices.

CRTh2 Receptor Binding Assay ([35S]GTPγS Functional Assay)

This assay measures the functional consequence of CRTh2 receptor activation by an agonist and its inhibition by an antagonist. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of G-protein activation.

-

Cell Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human CRTh2 receptor are cultured and harvested.

-

Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then ultracentrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined (e.g., by Bradford assay).

-

-

[35S]GTPγS Binding Protocol:

-

In a 96-well plate, incubate the cell membranes (10-20 µg protein/well) with GDP (e.g., 10 µM) in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4) for 15-20 minutes at 30°C.

-

Add varying concentrations of "this compound" or vehicle control to the wells and incubate for a further 15 minutes.

-

Initiate the reaction by adding a mixture of [35S]GTPγS (e.g., 0.1-0.5 nM) and a sub-maximal concentration of the CRTh2 agonist PGD2 (e.g., 100 nM).

-

Incubate the reaction mixture for 30-60 minutes at 30°C.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound [35S]GTPγS.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC50 value of the antagonist.

-

Eosinophil Shape Change Assay

This cellular assay assesses the ability of a CRTh2 antagonist to inhibit the morphological changes in eosinophils induced by PGD2, which is a hallmark of their activation.

-

Eosinophil Isolation:

-

Isolate human eosinophils from the whole blood of healthy or atopic donors using density gradient centrifugation (e.g., using Percoll) followed by negative selection with magnetic beads to deplete other cell types.

-

Resuspend the purified eosinophils in a suitable assay buffer (e.g., HBSS with Ca2+ and Mg2+).

-

-

Shape Change Protocol:

-

Pre-incubate the isolated eosinophils with varying concentrations of "this compound" or vehicle control for 15-30 minutes at 37°C.

-

Stimulate the cells with a pre-determined optimal concentration of PGD2 (e.g., 10 nM) for 5-10 minutes at 37°C.

-

Stop the reaction by adding a fixative solution (e.g., paraformaldehyde).

-

Analyze the cell morphology using flow cytometry. Activated, shape-changed eosinophils will exhibit an increase in the forward scatter (FSC) signal.

-

Quantify the percentage of shape-changed cells or the change in mean FSC for each condition.

-

Calculate the IC50 of the antagonist in inhibiting the PGD2-induced shape change.

-

Visualizations

CRTh2 Signaling Pathway in Asthma

Preclinical Experimental Workflow for CRTh2 Antagonist Evaluation

Conclusion

"this compound" (compound 58) has demonstrated potent in vitro antagonism of the CRTh2 receptor, a key target in the inflammatory cascade of allergic asthma. The available data on its activity in functional and cell-based assays underscore its potential as a therapeutic candidate. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this and other CRTh2 antagonists. Further research, particularly comprehensive in vivo studies in relevant animal models of asthma, is warranted to fully elucidate the therapeutic potential of "this compound" and its suitability for clinical development. The information presented here, based on early-stage research, provides a solid foundation for such future investigations.

References

The Role of CRTh2 Antagonist 4 in Eosinophil Activation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade, particularly in allergic diseases. Its activation by its primary ligand, prostaglandin D2 (PGD2), triggers a cascade of events in immune cells, most notably eosinophils, leading to their activation and recruitment to sites of inflammation. This technical guide delves into the specifics of "CRTh2 antagonist 4," a notable inhibitor of this receptor, and its implications for eosinophil function. We will explore the underlying signaling pathways, present available quantitative data, and detail the experimental protocols used to characterize the effects of such antagonists.

Introduction

Eosinophils are key effector cells in type 2 inflammatory responses, implicated in the pathophysiology of allergic asthma, atopic dermatitis, and eosinophilic esophagitis. The activation and trafficking of eosinophils are tightly regulated by a variety of mediators, with the PGD2/CRTh2 axis being a central pathway.[1] PGD2, primarily released by mast cells upon allergen stimulation, binds to CRTh2 on the surface of eosinophils, initiating a signaling cascade that results in chemotaxis, degranulation, and the release of pro-inflammatory mediators.[1][2] Consequently, antagonism of the CRTh2 receptor presents a promising therapeutic strategy for eosinophil-driven diseases. "this compound," also identified as compound 58, has emerged as a specific inhibitor of this receptor.[1] This document provides a comprehensive examination of its role in modulating eosinophil activation.

CRTh2 Signaling in Eosinophils

Activation of the CRTh2 receptor on eosinophils by PGD2 initiates a Gi-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the βγ subunits of the G protein activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular calcium is a critical event that mediates a range of downstream effector functions, including cytoskeletal rearrangement for chemotaxis and the fusion of granules with the plasma membrane for degranulation.

Quantitative Data for this compound

"this compound" (compound 58) has been characterized by its high binding affinity and inhibitory potency at the CRTh2 receptor.[1] The available data from in vitro binding and inhibition assays are summarized below.

| Parameter | Value | Assay Type | Reference |

| IC50 | 212 nM | Inhibition of TH2 lymphocyte (CRTh2) receptor | [1] |

| Ki | 37 nM | High binding affinity for CRTh2 receptor | [1] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant.

| Functional Assay | Parameter | Value | Notes |

| Eosinophil Chemotaxis | IC50 | Data not available | Inhibition of PGD2-induced migration |

| Eosinophil Degranulation | IC50 | Data not available | Inhibition of PGD2-induced release of eosinophil peroxidase (EPO) or eosinophil-derived neurotoxin (EDN) |

| Calcium Mobilization | IC50 | Data not available | Inhibition of PGD2-induced intracellular Ca2+ flux |

Experimental Protocols

The characterization of "this compound" and its effects on eosinophil activation involves a series of well-defined in vitro assays. The following sections detail the methodologies for these key experiments.

Eosinophil Isolation

Objective: To obtain a pure population of eosinophils from peripheral blood for use in functional assays.

Methodology:

-

Blood Collection: Whole blood is collected from healthy or atopic donors in tubes containing an anticoagulant (e.g., EDTA).

-

Granulocyte Enrichment: Red blood cells are removed by dextran sedimentation or hypotonic lysis. The granulocyte-rich plasma is then layered over a density gradient medium (e.g., Ficoll-Paque).

-

Negative Selection: The granulocyte pellet is resuspended, and eosinophils are isolated using an immunomagnetic negative selection kit. This involves incubating the cells with a cocktail of antibodies against surface markers of other granulocytes (e.g., CD16 for neutrophils) followed by removal of these antibody-bound cells with magnetic beads.

-

Purity Assessment: The purity of the isolated eosinophils is assessed by flow cytometry (staining for CCR3 and CD49d) or by microscopic examination of cytospun preparations stained with Wright-Giemsa. Purity should typically be >98%.

Eosinophil Chemotaxis Assay

Objective: To quantify the ability of "this compound" to inhibit PGD2-induced eosinophil migration.

Methodology:

-

Apparatus: A Boyden chamber or a multi-well transwell plate with a microporous membrane (typically 5 µm pore size) is used.

-

Chemoattractant Preparation: The lower chamber is filled with media containing a predetermined optimal concentration of PGD2. Control wells contain media alone (negative control) or a potent chemoattractant like eotaxin (positive control).

-

Cell Preparation and Treatment: Isolated eosinophils are pre-incubated with varying concentrations of "this compound" or vehicle control for 30 minutes at 37°C.

-

Migration: The treated eosinophils are added to the upper chamber of the transwell. The plate is incubated for 1-2 hours at 37°C in a humidified incubator with 5% CO2.

-

Quantification: The number of eosinophils that have migrated through the membrane to the lower chamber is quantified. This can be done by direct cell counting using a hemocytometer, or by using a fluorescent dye (e.g., Calcein-AM) to label the cells and measuring the fluorescence in the lower chamber with a plate reader.

-

Data Analysis: The percentage inhibition of chemotaxis at each antagonist concentration is calculated relative to the PGD2-only control. An IC50 value is then determined by non-linear regression analysis.

Eosinophil Degranulation Assay

Objective: To measure the inhibitory effect of "this compound" on PGD2-induced eosinophil degranulation.

Methodology:

-

Cell Plating and Treatment: Isolated eosinophils are plated in a 96-well plate and pre-incubated with different concentrations of "this compound" or vehicle control for 30 minutes at 37°C.

-

Stimulation: PGD2 is added to the wells to induce degranulation. A positive control, such as ionomycin or PAF, is also used. The plate is incubated for 1-4 hours at 37°C.

-

Supernatant Collection: The plate is centrifuged, and the cell-free supernatant is carefully collected.

-

Quantification of Degranulation: The extent of degranulation is determined by measuring the amount of a specific granule protein released into the supernatant. This is typically done by an ELISA for eosinophil-derived neurotoxin (EDN) or an enzymatic assay for eosinophil peroxidase (EPO) activity.

-

Data Analysis: The percentage inhibition of degranulation is calculated for each antagonist concentration, and an IC50 value is determined.

Intracellular Calcium Mobilization Assay

Objective: To assess the ability of "this compound" to block the PGD2-induced rise in intracellular calcium in eosinophils.

Methodology:

-

Cell Loading: Isolated eosinophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at 37°C.

-

Antagonist Pre-incubation: The dye-loaded cells are washed and then pre-incubated with various concentrations of "this compound" or vehicle control.

-

Measurement: The cells are placed in a fluorometric imaging plate reader or a flow cytometer. A baseline fluorescence reading is taken.

-

Stimulation: PGD2 is added to the cells, and the change in fluorescence intensity is monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The peak fluorescence response is measured for each condition. The percentage inhibition of the calcium response by the antagonist is calculated, and an IC50 value is determined.

Conclusion

"this compound" is a potent and specific inhibitor of the CRTh2 receptor. By blocking the binding of PGD2, this antagonist is expected to effectively inhibit the downstream signaling events that lead to eosinophil activation, including chemotaxis and degranulation. While specific functional data for this compound on eosinophils is not yet widely published, the established role of the CRTh2 pathway in eosinophil biology strongly suggests that "this compound" holds significant potential as a therapeutic agent for the treatment of eosinophil-mediated inflammatory diseases. Further studies detailing its in vitro and in vivo efficacy in models of allergic inflammation are warranted to fully elucidate its therapeutic promise.

References

The Intellectual Property and Technical Landscape of CRTh2 Antagonist 4: A Guide for Drug Development Professionals

An in-depth analysis of the patent status, biological activity, and experimental protocols surrounding CRTh2 antagonist 4 (also known as compound 58), a potent and selective inhibitor of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). This guide is intended for researchers, scientists, and professionals in the field of drug development.

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor, has emerged as a significant therapeutic target for a range of allergic and inflammatory diseases, including asthma, allergic rhinitis, and atopic dermatitis.[1][2] Prostaglandin D2 (PGD2), the primary ligand for CRTh2, is a key mediator in the inflammatory cascade, and blocking its interaction with CRTh2 presents a promising strategy for therapeutic intervention.[3][4] This technical guide focuses on a specific molecule, designated "this compound" or "compound 58," providing a comprehensive overview of its associated intellectual property, biological data, and the methodologies employed in its evaluation.

Core Compound Data and Intellectual Property

This compound has been identified as a potent inhibitor of the CRTh2 receptor, demonstrating significant binding affinity and functional antagonism.[5] While a specific patent exclusively naming "this compound" is not directly apparent from initial broad searches, the intellectual property landscape for CRTh2 antagonists is extensive, with numerous patents filed by various pharmaceutical companies claiming structurally related compounds and their therapeutic uses.[6][7][8][9][10] For instance, the patent WO2005/073234A3 from Actimis Pharmaceuticals describes a class of selective CRTH2 antagonists, and it is plausible that this compound falls within the scope of this or related patents.[4] Researchers should conduct a thorough patent search using the specific chemical structure of this compound to ascertain its precise intellectual property status.

Quantitative Biological Data

The following table summarizes the key quantitative data reported for this compound, providing a clear comparison of its potency.

| Parameter | Value | Description | Reference |

| IC50 | 212 nM | The half maximal inhibitory concentration, indicating the concentration of the antagonist required to inhibit 50% of the CRTh2 receptor's activity in a functional assay. | [5] |

| Ki | 37 nM | The inhibition constant, representing the binding affinity of the antagonist to the CRTh2 receptor. A lower Ki value indicates a higher binding affinity. | [5] |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and the experimental procedures used to characterize it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for evaluating CRTh2 antagonists.

CRTh2 Signaling Pathway

Prostaglandin D2 (PGD2), produced from arachidonic acid by cyclooxygenase (COX) enzymes, is the natural ligand for the CRTh2 receptor.[4] Upon binding of PGD2, the CRTh2 receptor, a G-protein coupled receptor (GPCR), activates intracellular signaling cascades. This leads to the mobilization of intracellular calcium and the activation of downstream effectors, ultimately resulting in the chemotaxis and activation of key inflammatory cells such as T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[4][11][12] CRTh2 antagonists, like compound 4, competitively bind to the receptor, blocking the binding of PGD2 and thereby inhibiting these pro-inflammatory responses.[13]

Caption: CRTh2 signaling pathway and the inhibitory action of antagonist 4.

Experimental Workflow for CRTh2 Antagonist Evaluation

The evaluation of a novel CRTh2 antagonist typically involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy. The following workflow outlines the key steps in this process.

Caption: A typical workflow for the development of a CRTh2 antagonist.

Detailed Experimental Protocols

While the specific, detailed protocols for "this compound" require access to the primary patent or publication, the following are generalized methodologies commonly employed in the field for key experiments.

CRTh2 Receptor Binding Assay (for Ki Determination)

-

Objective: To determine the binding affinity of the test compound for the CRTh2 receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CRTh2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand Binding: A constant concentration of a radiolabeled CRTh2 ligand (e.g., [³H]PGD₂) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Functional Assay - Calcium Mobilization (for IC50 Determination)

-

Objective: To measure the ability of the test compound to inhibit PGD2-induced intracellular calcium mobilization.

-

Methodology:

-

Cell Culture and Loading: Cells expressing the CRTh2 receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound).

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of PGD2.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The inhibitory effect of the compound is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

-

In Vivo Efficacy Model - Ovalbumin-Induced Airway Inflammation in Mice

-

Objective: To evaluate the efficacy of the CRTh2 antagonist in a preclinical model of allergic asthma.

-

Methodology:

-

Sensitization: Mice are sensitized to ovalbumin (OVA) via intraperitoneal injections with an adjuvant (e.g., alum).

-

Challenge: Sensitized mice are subsequently challenged with aerosolized OVA to induce an allergic airway response.

-

Compound Administration: The test compound (this compound) or vehicle is administered to the mice, typically orally, before and/or during the challenge phase.

-

Assessment of Airway Inflammation: At a specified time after the final challenge, various parameters are assessed, including:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to count the number of inflammatory cells, particularly eosinophils.

-

Lung Histology: Examination of lung tissue sections for signs of inflammation and mucus production.

-

Cytokine Analysis: Measurement of Th2 cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.

-

-

Data Analysis: The effects of the compound-treated group are compared to the vehicle-treated group to determine the extent of reduction in airway inflammation.

-

This in-depth guide provides a foundational understanding of the intellectual property, biological activity, and experimental evaluation of this compound. For further detailed information, researchers are encouraged to consult the primary scientific literature and patent filings related to this specific compound and the broader class of CRTh2 antagonists.

References

- 1. Novel CRTH2 antagonists: a review of patents from 2006 to 2009 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. WO2013010880A1 - New crth2 antagonists - Google Patents [patents.google.com]

- 9. US8039474B2 - 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists - Google Patents [patents.google.com]

- 10. EP2668181B1 - Pyrazole compounds as crth2 antagonists - Google Patents [patents.google.com]

- 11. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. Facebook [cancer.gov]

Engaged: A Technical Guide to CRTh2 Antagonist 4 Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chemoattractant Receptor-homologous molecule expressed on T helper 2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and atopic dermatitis.[1][2] Its activation by its primary ligand, prostaglandin D2 (PGD2), leads to the chemotaxis and activation of key immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[1][2] Consequently, the development of potent and selective CRTh2 antagonists is a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the core target engagement studies for a novel CRTh2 antagonist, designated as "CRTh2 antagonist 4". We will delve into the detailed experimental protocols for key assays, present quantitative data in a structured format, and visualize the underlying biological and experimental frameworks.

The CRTh2 Signaling Pathway

Upon binding of PGD2, CRTh2 signals through the Gαi subunit of the heterotrimeric G protein complex. This initiates a cascade of downstream events, including the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium stores and the activation of protein kinase C (PKC), respectively. These signaling events culminate in cellular responses such as chemotaxis, degranulation, and cytokine release.[1]

Target Engagement Assays

To characterize the interaction of this compound with its target, a series of in vitro assays are employed to determine its binding affinity, functional potency, and effects on downstream cellular responses.

Radioligand Binding Assay

This assay directly measures the affinity of this compound for the CRTh2 receptor by assessing its ability to compete with a radiolabeled ligand.

Experimental Protocol:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing human CRTh2 are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Assay Setup: The assay is performed in a 96-well plate with a final volume of 200 µL. Each well contains:

-

50 µL of cell membrane preparation (10-20 µg of protein).

-

50 µL of [3H]-PGD2 (radioligand) at a final concentration of 2.5 nM.

-

50 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle for total binding.

-

For non-specific binding, a high concentration of unlabeled PGD2 (e.g., 10 µM) is added.

-

-

Incubation: The plate is incubated at room temperature for 90 minutes with gentle agitation to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. The filters are washed three times with ice-cold wash buffer.

-

Scintillation Counting: The filter plate is dried, and a scintillant is added to each well. The radioactivity retained on the filters is measured using a scintillation counter.

-